Cas no 117976-89-3 (Rabeprazole)

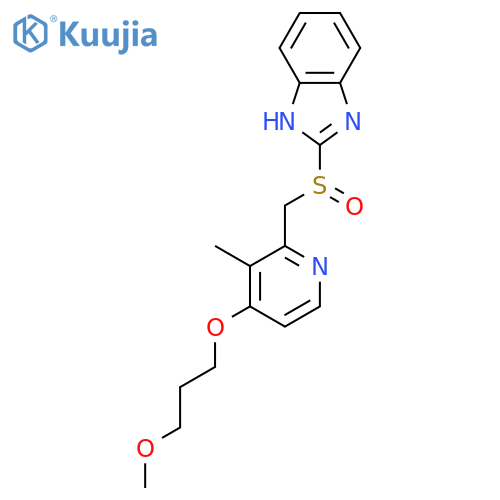

Rabeprazole structure

商品名:Rabeprazole

Rabeprazole 化学的及び物理的性質

名前と識別子

-

- 2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole

- Rabeprazole

- 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridyl]methyl]sulfinyl]-1H-benzimidazole

- LY307640

- pariprazole

- Rebeprazole

- 2-[[4-(3-methoxypropoxy)-3-methyl-pyridin-2-yl]methylsulfinyl]-1H-benzoimidazole

- ly-307640

- 2-(CHOLROMETHYL)-4-(3-METHOXYPROPOXY)-3-METHYLPYRIDINE

- 2-[3-Methyl-4-(3-methoxypropoxy)-2-pyridinylmethylsulfinyl]-1H-benzimidazole

- 2-[[[3-Methyl-4-(3-methoxypropoxy)-2-pyridyl]methyl]sulfinyl]-1H-benzimidazole

- 2-[[[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl]sulfinyl]-1H-benzimidazole

- 1H-Benzimidazole,2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-

- 2-[[(3-METHYL-4-(3-METHOXYPROPOXY)-2-PYRIDINYL)METHYL]SULPHINYL]-1H-BENZIMIDAZOLE

- Aciphex

- Habeprazole

- Pariets

- Rabeprazole [INN:BAN]

- dexrabeprazole

- Sodium rabeprazole

- 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole

- 2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole

- 2-(((4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazole

- 1H-Benzimidazole, 2-[[[4-(3

- 2-((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methylsulfinyl)-1H-benzo[d]imidazole

- A02BC04

- 2-(((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole

- 2-[{4-(3-methoxypropoxy)-3-methylpyridin-2-yl}methylsulfinyl]-1H-benzimidazole

- RABEPRAZOLE [WHO-DD]

- HY-B0656

- Rabeloc

- DTXSID3044122

- A803856

- 117976-89-3

- NCGC00388029-07

- E-3810 (PPI)

- SR-01000763041-3

- BCP06638

- (R)-2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole

- EN300-7404394

- Eraloc (TN)

- YREYEVIYCVEVJK-UHFFFAOYSA-N

- HSDB 7321

- rabeprazol

- Eraloc

- RABEPRAZOLE [MI]

- Rabeprazole (INN)

- 2-[[4-(3-methoxypropoxy)-3-methyl-2-pyridyl]methylsulfinyl]-1H-benzimidazole;Rabeprazole

- 2-{4-(3-Methoxypropoxy)-3-methylpyridine-2-yl}methylsulfinyl-1H-benzimidazole

- AMY10338

- CCG-101158

- E3810

- AS-34993

- MFCD00868879

- FT-0674302

- HMS3394P03

- AB00698237-06

- SR-01000763041

- FT-0674301

- SCHEMBL23336

- NC00408

- 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methane}sulfinyl)-1H-1,3-benzodiazole

- CHEMBL1219

- LY 307640

- 2--1H-benzimidazole

- DTXCID1024122

- BDBM50070209

- 32828355LL

- 2-{[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl}-1H-benzimidazole

- J-003691

- HMS2052P03

- BRD-A39390670-236-04-0

- 2-{[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanesulfinyl}-1H-1,3-benzodiazole

- 2-(((4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl)methyl)sulfinyl)-1H- benzimidazole(National Library of Medicine, SIS; ChemIDplus Record for Rabeprazole (117976-89-3) Available from, as of August 11, 2005: http://chem.sis.nlm.nih.gov/chemidplus/chemidlite.jsp)

- RABEPRAZOLE [HSDB]

- NCGC00388029-09

- GTPL7290

- 2-((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methylsulfinyl)-1H-benzimidazole

- MLS001401446

- (S)-2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole

- rabeprazolum

- 2[[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole

- s4845

- D08463

- 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]-methyl]sulfinyl]-1H-benzimidazole

- RABEPRAZOLE [VANDF]

- PB21725

- UNII-32828355LL

- FT-0602569

- 1H-Benzimidazole, 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-

- BIDD:GT0019

- CHEBI:8768

- SBI-0206867.P001

- AKOS015895259

- RABEPRAZOLE [INN]

- C07864

- Q3515

- DB01129

- 1H-Benzimidazole, 2-(((4-(3-methoxypropoxy)-3-methyl-2-pyridinyl)methyl)sulfinyl)-

- SMR000469174

- 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]-methyl] sulfinyl]-1H-benzimidazole

- NS00006247

- BRD-A39390670-236-11-5

- NCGC00159518-12

- DS-002860

- BRD-A39390670-236-12-3

- 2-{[(3-Methyl-4-(3-methoxypropoxy)-2-pyridinyl)methyl]sulphinyl}-1H-benzimidazole

- BRD-A39390670-236-10-7

- 1H-benzimidazole,2-[(r)-[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-

- BDBM651963

- BRD-A39390670-236-09-9

- SBI-0206867.0001

- US11903935, Compound IA-6

- DB-020298

- STL186112

-

- MDL: MFCD00868879

- インチ: 1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)

- InChIKey: YREYEVIYCVEVJK-UHFFFAOYSA-N

- ほほえんだ: S(C1=NC2=C([H])C([H])=C([H])C([H])=C2N1[H])(C([H])([H])C1C(C([H])([H])[H])=C(C([H])=C([H])N=1)OC([H])([H])C([H])([H])C([H])([H])OC([H])([H])[H])=O

計算された属性

- せいみつぶんしりょう: 359.13000

- どういたいしつりょう: 359.130362

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 25

- 回転可能化学結合数: 8

- 複雑さ: 440

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 96.3

じっけんとくせい

- 色と性状: 純粋な白色または薄い黄色から白色の粉末、無臭

- 密度みつど: 1.33

- ゆうかいてん: 99-100° (dec)

- ふってん: 603.9±65.0°C at 760 mmHg

- フラッシュポイント: 319.1 oC

- 屈折率: 1.505

- PSA: 96.31000

- LogP: 3.85510

- ようかいせい: 水/メタノールに極溶解し、エタノール/トリクロロメタンまたは酢酸エチルに溶解し、エチルエーテルまたはn−ヘキサンに溶解しない。酸性溶液中での高速ぶんかい,Stable in alkaline solution.

Rabeprazole セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険カテゴリコード: R 36/38:目と皮膚に刺激性がある。

- セキュリティの説明: S26-S36

-

危険物標識:

- リスク用語:R36/38

- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

Rabeprazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R74630-5mg |

Rabeprazole |

117976-89-3 | 5mg |

¥546.0 | 2021-09-04 | ||

| Ambeed | A229737-250mg |

2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole |

117976-89-3 | 98% | 250mg |

$240.0 | 2025-02-20 | |

| Ambeed | A229737-100mg |

2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole |

117976-89-3 | 98% | 100mg |

$160.0 | 2025-02-20 | |

| TRC | R070540-500mg |

Rabeprazole |

117976-89-3 | 500mg |

$ 1070.00 | 2023-09-06 | ||

| abcr | AB454702-250 mg |

Rabeprazole; . |

117976-89-3 | 250MG |

€195.00 | 2023-07-18 | ||

| S e l l e c k ZHONG GUO | S4845-25mg |

Rabeprazole |

117976-89-3 | 99.80% | 25mg |

¥794.53 | 2023-09-15 | |

| Ambeed | A229737-1g |

2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole |

117976-89-3 | 98% | 1g |

$570.0 | 2025-02-20 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H172338-1g |

Rabeprazole |

117976-89-3 | 97% | 1g |

¥4570.90 | 2023-09-02 | |

| Ambeed | A229737-1mg |

2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole |

117976-89-3 | 98% | 1mg |

$8.0 | 2024-06-02 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-204872-10 mg |

Rabeprazole, |

117976-89-3 | ≥98% | 10mg |

¥1,843.00 | 2023-07-10 |

Rabeprazole 関連文献

-

Murali Mohan Bhandi,Roshan M. Borkar,G. Shankar,Snehal Raut,Narayana Nagesh,R. Srinivas RSC Adv. 2016 6 10719

-

G. Shankar,Roshan M. Borkar,Suresh Udutha,M. Kanakaraju,G. Sai Charan,S. Misra,R. Srinivas New J. Chem. 2019 43 7294

-

Ruyuan Wang,Ningning Yue,Aiping Fan Analyst 2020 145 7488

-

Na Cao,Lei Liu,Yuan-bin Hao,Li-li Sun,Qiao-gen Zou,Xing-ling Ma,Kai-he Xiong Anal. Methods 2016 8 1405

-

Klodian Xhanari,Matja? Fin?gar RSC Adv. 2016 6 62833

117976-89-3 (Rabeprazole) 関連製品

- 73590-58-6(Omeprazole)

- 117976-47-3(Rabeprazole Sulfone)

- 161796-84-5(Esomeprazolepotassium)

- 117976-91-7(Desmethyl rabeprazole thioether)

- 110374-16-8(4-Desmethoxy Omeprazole)

- 119141-88-7(6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-1,3-benzodiazole)

- 138530-94-6((R)-Lansoprazole)

- 119141-89-8((r)-Omeprazole)

- 131926-98-2(1H-Benzimidazol-6-ol,2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-)

- 88546-55-8(Omeprazole metabolite Omeprazole sulfone)

推奨される供給者

Amadis Chemical Company Limited

(CAS:117976-89-3)Rabeprazole

清らかである:99%/99%

はかる:250mg/1g

価格 ($):216.0/513.0